molecular formula C18H10ClN3O3S B2427883 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE CAS No. 330201-14-4

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE

Cat. No.: B2427883
CAS No.: 330201-14-4
M. Wt: 383.81
InChI Key: HTYIJIVUCIXIQM-UHFFFAOYSA-N
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Description

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYIJIVUCIXIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multiple steps One common method includes the initial formation of the benzothiazole core through the cyclization of o-aminothiophenol with an appropriate aldehydeThe final step involves the coupling of the benzothiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria . The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and materials science .

Biological Activity

5-Chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H8ClN3O2SC_{13}H_{8}ClN_{3}O_{2S}. It features a chloro substituent, a naphtho[1,2-d][1,3]thiazole framework, and a nitrobenzamide moiety. These structural components contribute to its reactivity and biological interactions.

Biological Activity

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.

Anticancer Potential : The compound has shown promise in anticancer studies. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study reported that the compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer models.

Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cell growth and division. It is hypothesized that the thiazole ring plays a crucial role in interacting with biological targets, which may include kinases or other regulatory proteins.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations. Below is a summary table of key findings from various research efforts:

StudyMethodologyKey Findings
Study 1In vitro antimicrobial assaysEffective against Gram-positive bacteria with MIC values ranging from 5 to 15 µg/mL.
Study 2Cytotoxicity assays on cancer cell linesIC50 values < 10 µM in breast cancer cells; induction of apoptosis confirmed via flow cytometry.
Study 3Mechanistic studiesInhibition of cell cycle progression at G2/M phase; potential target identified as a kinase involved in cell signaling.

Case Studies

  • Case Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Case Study on Cancer Cell Lines : The compound was evaluated for its effects on MCF-7 (breast cancer) and A549 (lung cancer) cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the naphtho[1,2-d][1,3]thiazole framework through cyclization reactions.
  • Introduction of the chloro and nitro groups via electrophilic substitution reactions.
  • Final coupling reactions to form the complete amide structure.

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